An In-depth Technical Guide to 5-Oxa-spiro[2.5]oct-8-ylamine HCl (CAS 2407051-41-4)
An In-depth Technical Guide to 5-Oxa-spiro[2.5]oct-8-ylamine HCl (CAS 2407051-41-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Oxa-spiro[2.5]oct-8-ylamine hydrochloride, a novel spirocyclic building block. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into its synthesis, characterization, and potential applications, grounded in established chemical principles and authoritative literature.
Introduction and Strategic Importance
5-Oxa-spiro[2.5]oct-8-ylamine hydrochloride belongs to the increasingly important class of oxa-spirocycles. Spirocyclic scaffolds are of significant interest in modern drug discovery due to their inherent three-dimensionality and conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of an oxygen atom into the spirocyclic core, as in this compound, offers a strategic advantage by modulating key physicochemical properties. Research has shown that this modification can dramatically improve aqueous solubility and lower lipophilicity compared to carbocyclic analogues, addressing common challenges in drug development.[1][2]
The 5-oxa-spiro[2.5]octane moiety can be considered a bioisosteric replacement for other common cyclic structures, such as morpholine or piperidine, while offering a unique structural vector and improved metabolic stability.[3] This makes 5-Oxa-spiro[2.5]oct-8-ylamine HCl a valuable building block for medicinal chemistry programs aiming to explore novel chemical space and optimize lead compounds.
Physicochemical and Structural Properties
A summary of the key properties for the hydrochloride salt of the title compound is presented below. These values are compiled from supplier data and computational models.
| Property | Value | Source |
| CAS Number | 2407051-41-4 | J&W Pharmlab[4] |
| Molecular Formula | C₇H₁₄ClNO | J&W Pharmlab[4] |
| Molecular Weight | 163.65 g/mol | J&W Pharmlab[4] |
| IUPAC Name | 5-Oxa-spiro[2.5]octan-8-amine hydrochloride | --- |
| Structure | ![]() | (Illustrative) |
| Canonical SMILES | C1CC2(C1)OCC(C2)N.Cl | --- |
Proposed Synthesis and Mechanistic Rationale
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 8-Iodo-5-oxaspiro[2.5]octane
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Rationale: This step utilizes a well-established electrophilic iodocyclization. The alkene attacks the iodine, forming a cyclic iodonium ion intermediate. The tethered hydroxyl group then acts as an intramolecular nucleophile, attacking one of the carbons of the former double bond to form the tetrahydrofuran ring of the spirocycle. Sodium bicarbonate is used to neutralize the HI generated in situ.
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Procedure:
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To a solution of 1-(Cyclopropyl)but-3-en-1-ol (1.0 equiv.) in acetonitrile (0.1 M), add sodium bicarbonate (3.0 equiv.).
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Cool the mixture to room temperature and add iodine (3.0 equiv.) portion-wise over 15 minutes.
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Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the iodo-spirocycle.
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Step 2: Synthesis of 8-Azido-5-oxaspiro[2.5]octane
-
Rationale: The iodide is a good leaving group and can be displaced by the azide anion via an Sₙ2 reaction. DMSO is an excellent polar aprotic solvent for this type of transformation.
-
Procedure:
-
Dissolve the 8-Iodo-5-oxaspiro[2.5]octane (1.0 equiv.) in DMSO (0.2 M).
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Add sodium azide (1.5 equiv.) and heat the mixture to 85 °C.
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Stir for 4-6 hours until TLC analysis indicates complete consumption of the iodide.
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Cool the reaction to room temperature and pour it into water.
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Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure. The resulting azide is often used in the next step without further purification.
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Step 3: Synthesis of 5-Oxa-spiro[2.5]octan-8-amine HCl
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Rationale: The azide is cleanly reduced to the primary amine via catalytic hydrogenation. Palladium on carbon is a standard and efficient catalyst for this transformation. The resulting free base is then converted to the more stable and handleable hydrochloride salt.
-
Procedure:
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Dissolve the crude 8-Azido-5-oxaspiro[2.5]octane (1.0 equiv.) in methanol (0.1 M).
-
Carefully add 10% Palladium on carbon (5-10 mol% Pd).
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Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.
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Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
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Concentrate the filtrate under reduced pressure to obtain the crude free amine.
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Dissolve the crude amine in a minimal amount of diethyl ether and cool to 0 °C.
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Slowly add a 2 M solution of HCl in diethyl ether dropwise until precipitation is complete.
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Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product as a white or off-white solid.
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Quality Control and Analytical Workflow
Ensuring the identity, purity, and stability of the final compound is paramount. A multi-technique approach is required for a self-validating system of quality control.
Analytical Methodologies
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides definitive information on the proton environment. Expected signals would include characteristic shifts for the cyclopropyl protons, the methylene protons adjacent to the ether oxygen, and the methine proton bearing the amine group.
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¹³C NMR: Confirms the carbon skeleton of the molecule, including the spiro-carbon.
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Rationale: NMR is the gold standard for unambiguous structure elucidation of small molecules.[5]
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Liquid Chromatography-Mass Spectrometry (LC-MS):
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LC: A reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient containing 0.1% formic acid) would be developed to assess purity and identify any potential impurities.
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MS: Electrospray ionization (ESI) in positive mode would be used to confirm the molecular weight of the free base (expected [M+H]⁺ at m/z ≈ 128.1).
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Rationale: This technique confirms the molecular weight and provides a highly sensitive assessment of sample purity.
-
-
High-Performance Liquid Chromatography (HPLC):
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Method: A validated HPLC method (using UV or Evaporative Light Scattering Detection - ELSD, as the chromophore is weak) is used for quantitative purity analysis.
-
Rationale: HPLC provides the primary data for determining the chemical purity, typically reported as a percentage area.[5]
-
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Certificate of Analysis (CoA):
Applications in Drug Discovery and Medicinal Chemistry
5-Oxa-spiro[2.5]oct-8-ylamine HCl is a valuable building block for several strategic applications:
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Scaffold Hopping and Bioisosterism: The spirocyclic oxetane core can serve as a three-dimensional, metabolically stable bioisostere for morpholine, piperidine, and other cyclic amines commonly found in bioactive molecules.[3] This allows for the exploration of new intellectual property space and the potential to overcome liabilities associated with the original scaffolds.
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Improved Physicochemical Properties: As demonstrated for the broader class of oxa-spirocycles, this motif is expected to impart increased aqueous solubility and reduced lipophilicity (logP) compared to its all-carbon counterparts.[1][2] This is highly advantageous for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.
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Novel Structural Vectors: The rigid spirocyclic framework orients substituents in well-defined vectors in 3D space. The primary amine serves as a versatile chemical handle for derivatization, allowing for the systematic exploration of the surrounding pharmacophore space through amide couplings, reductive aminations, and other standard transformations.
Supplier Information
This compound is available as a research chemical from several specialized suppliers. Researchers should always request a batch-specific Certificate of Analysis to verify purity and identity before use.
| Supplier | Product Name | CAS Number | Notes |
| J&W Pharmlab | 5-Oxa-spiro[2.5]oct-8-ylamine hydrochloride | 2407051-41-4 | Primary supplier found for the HCl salt.[4] |
| Advanced ChemBlocks | 5-oxaspiro[2.5]octan-8-amine | 1314397-79-9 | Offers the free base.[7] |
| BLDpharm | 5-OXaspiro[2.5]octan-8-amine | 1314397-79-9 | Offers the free base. Provides links to analytical data.[8] |
| ECHEMI | 5-Oxaspiro[2.5]octan-8-one | 1368764-75-3 | Lists a ketone precursor, which could be an intermediate.[9] |
References
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Aldabbagh, F., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13734-13748. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). [Image]. Available at: [Link]
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Mykhailiuk, P. K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11294-11305. Available at: [Link]
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Singh, F. V., & Wirth, T. (2018). Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journal of Organic Chemistry, 14, 1860-1883. Available at: [Link]
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French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. 11(02). Available at: [Link]
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Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. Available at: [Link]
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Organic Chemistry Frontiers. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. 8, 834-869. Available at: [Link]
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Mykhailiuk, P. K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. PubMed Central. Available at: [Link]
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Semantic Scholar. (2020). Chemical Space Exploration of Oxetanes. Available at: [Link]
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Khriachtchev, L., et al. (2014). Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. PubMed Central. Available at: [Link]
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Gevorgyan, V., et al. (2015). Silver(I)-Catalyzed Dearomatization of Alkyne-Tethered Indoles: Divergent Synthesis of Spirocyclic Indolenines and Carbazoles. Organic Letters, 17(18), 4538-4541. Available at: [Link]
- Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
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Gevorgyan, V., et al. (2016). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters, 18(24), 6464-6467. Available at: [Link]
Sources
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- 5. file.chemscene.com [file.chemscene.com]
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- 7. 5-oxaspiro[2.5]octan-8-amine 97% | CAS: 1314397-79-9 | AChemBlock [achemblock.com]
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